

A Comparative Guide to the Spectroscopic Data of Chromene Isomers

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Compound of Interest

Compound Name: 8-Methoxy-2H-chromene-3-carboxylic acid

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Chromenes, a class of heterocyclic compounds, form the structural backbone of a wide array of natural products and pharmacologically active molecules. The diverse biological activities of chromene derivatives are intrinsically linked to their specific isomeric forms and substitution patterns. Consequently, accurate structural elucidation and differentiation of isomers are paramount in the fields of medicinal chemistry and drug development. This guide provides a comparative overview of the spectroscopic data for various chromene isomers, supported by experimental protocols and data visualizations to aid researchers in their identification and characterization efforts.

Spectroscopic Data Comparison

The differentiation of chromene isomers can be effectively achieved by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following tables summarize key quantitative data for distinguishing between different chromene derivatives.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) for Representative Chromene Derivatives

Compound/Isomer	H-2 (ppm)	H-3 (ppm)	H-4 (ppm)	Aromatic Protons (ppm)	Other Key Signals (ppm)	Reference
2,2-Diphenyl-2H-chromene	-	~5.8-6.0 (d)	~6.5-6.7 (d)	6.8-7.5 (m)	-	[1]
2,4-Diphenyl-2-methylchroman (cis)	-	~2.0-2.2 (m)	~4.8-5.0 (d)	7.0-7.6 (m)	~1.7 (s, CH ₃)	[2]
2,4-Diphenyl-2-methylchroman (trans)	-	~2.3-2.5 (m)	~5.1-5.3 (d)	7.0-7.6 (m)	~1.6 (s, CH ₃)	[2]
2-Amino-4H-benzo[h]chromene-3-carbonitrile derivative	-	-	~5.1-5.7 (s)	6.8-8.3 (m)	~5.5-7.7 (br s, NH ₂)	[3]
4-Hydroxychromene-2-one derivative	-	~5.5-5.7 (s)	-	7.2-7.9 (m)	~16.7-17.2 (br s, OH)	[4]

Note: Chemical shifts are dependent on the solvent and the specific substituents on the chromene ring.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Chromene Derivatives

Compound/Isomer	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	Carbonyl (C=O) (ppm)	Aromatic Carbons (ppm)	Reference
Pyrano[3,2-c]chromene derivative (4a)	~158	~58	~34	~160	104-153	[5][6]
Pyrano[3,2-c]chromene derivative (4b)	~159	~59	~34	~160, 166 (ester)	104-153	[5][6]
4H-Chromene-3-carboxylate derivative (7b)	~169 (C=O)	~77	~34	-	115-155	[7]
1H-Benzo[f]chromene derivative	~150-160	~115-120	~30-40	-	110-140	[8]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Chromene Derivatives

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Example Compound(s)	Reference
O-H (Alcohol/Phenol)	3100-3600 (broad)	4-Hydroxy-chromene-2-one derivatives	[4]
N-H (Amine)	3300-3500	2-Amino-4H-benzo[h]chromene derivatives	[3]
C≡N (Nitrile)	2200-2260	2-Amino-3-cyanochromenes	[3][4]
C=O (Lactone/Ketone)	1670-1780	4-Hydroxy-chromene-2-one derivatives	[4]
C=O (Ester)	1730-1750	Pyrano[3,2-c]chromene derivative (4b)	[5][6]
C=C (Aromatic)	1450-1600	Most chromene derivatives	[9][10]
C-O (Ether)	1000-1300	Most chromene derivatives	[11]

Table 4: UV-Vis Absorption Maxima (λ_{max}, nm) for Chromene Derivatives

Chromophore System	Typical λ_{max} Range (nm)	Notes	Reference
Isolated Benzene Ring	~254	Weak absorption	[12]
Conjugated Chromene System	250-350	λ_{max} shifts to longer wavelengths with increased conjugation.	[12][13][14]
Photochromic 2H-Chromenes (Open form)	400-600	The open, colored form exhibits strong absorption in the visible region upon UV irradiation.	[15]
Pyrano-chromene derivatives	250-400	Multiple absorption bands may be present due to the extended π -system.	[5][6]

Mass Spectrometry Fragmentation:

Electrospray tandem mass spectrometry of 2H-chromenes typically shows fragmentation pathways involving the cleavage of the γ -bond relative to the carbocation center. Common fragmentation patterns also include the loss of small neutral molecules like CH_3 , CO , and C_6H_6 . [16]

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of chromene isomers, based on common laboratory practices.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified chromene isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is crucial and

should be one that fully dissolves the sample and does not have signals that overlap with key analyte signals.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
 - ^{13}C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
 - Liquid/Solution Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl_4 , CHCl_3) and place it in an IR cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure solvent) should be recorded and

subtracted from the sample spectrum.

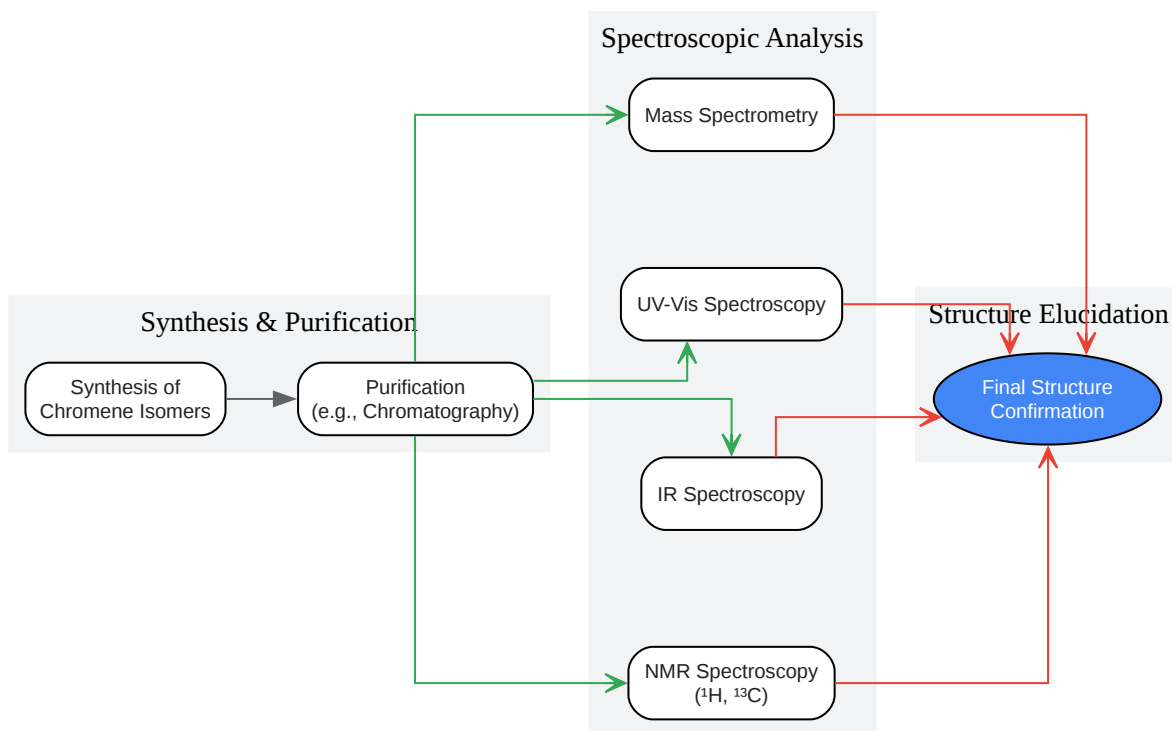
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the chromene isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 800 nm. Use the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ), if the concentration is known.

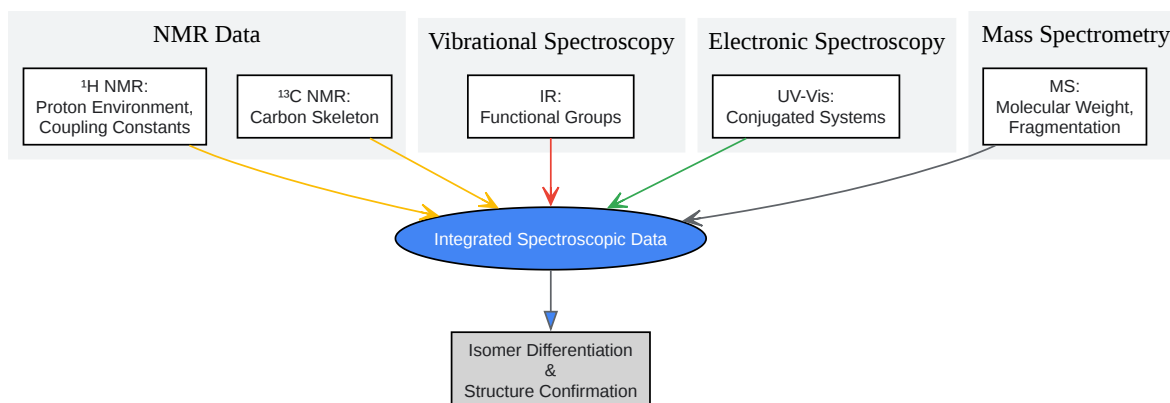
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chromene isomers.



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Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of chromene isomers.



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Caption: Logical relationship showing the integration of different spectroscopic data for the structural elucidation of chromene isomers.

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